

X-ray crystallographic data for 2-Methyl-2H-indazole-4-carbaldehyde derivatives

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Compound of Interest

Compound Name: 2-Methyl-2H-indazole-4-carbaldehyde

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An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2-Methyl-2H-indazole Derivatives

A Comparative Study for Drug Discovery Professionals

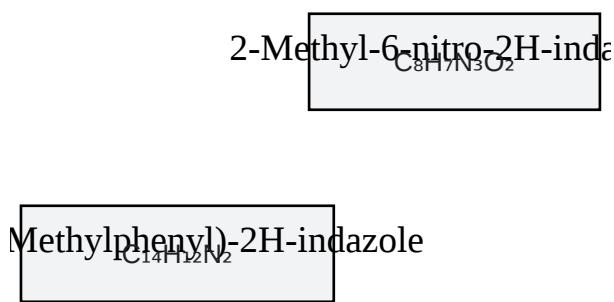
The 2-methyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents, including the anti-tumor drug pazopanib.[\[1\]](#)[\[2\]](#)

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. X-ray crystallography remains the gold standard for obtaining this detailed structural information.

While a comprehensive set of crystallographic data for a series of **2-Methyl-2H-indazole-4-carbaldehyde** derivatives is not readily available in the public domain, a comparative analysis of structurally related 2-methyl-2H-indazole compounds can provide invaluable insights into how different substituents influence molecular conformation and crystal packing. This guide presents a comparative study of the X-ray crystal structures of two derivatives: 2-(4-Methylphenyl)-2H-indazole^[3] and 2-Methyl-6-nitro-2H-indazole.[\[1\]](#)[\[2\]](#) We will delve into the nuances of their molecular geometries, intermolecular interactions, and the experimental protocols required to obtain such data.

Comparative Crystallographic Analysis: The Influence of Substitution

The substitution pattern on the indazole ring system significantly impacts its electronic properties, and consequently, its three-dimensional structure and intermolecular interactions. Here, we compare an arylated derivative, 2-(4-Methylphenyl)-2H-indazole, with a nitro-substituted derivative, 2-Methyl-6-nitro-2H-indazole.



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Figure 1: Molecular structures of the compared 2-methyl-2H-indazole derivatives.

Molecular Geometry and Conformation

The indazole ring system in both derivatives is nearly planar, as expected for an aromatic bicyclic system. In 2-(4-Methylphenyl)-2H-indazole, the dihedral angle between the pyrazole and the benzene rings of the indazole core is a mere 1.58(10)°.[3] Similarly, in 2-Methyl-6-nitro-2H-indazole, the indazole ring system is almost perfectly planar, with a maximum deviation of 0.0118(7) Å for the N3 atom.[1]

The key structural differentiator lies in the orientation of the substituent at the 2-position relative to the indazole core. In 2-(4-Methylphenyl)-2H-indazole, the p-tolyl substituent is twisted with respect to the indazole plane, exhibiting a dihedral angle of 46.26(5)°.[3] This significant twist is likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the indazole system. In contrast, the methyl group in 2-Methyl-6-nitro-2H-indazole, being much smaller, does not impose such steric constraints. The nitro group at the 6-position is only slightly twisted out of the plane of the indazole ring by 0.93(16)°.[1]

Crystal Packing and Intermolecular Interactions

The nature of the substituents also governs the intermolecular interactions that dictate the crystal packing. In the crystal structure of 2-Methyl-6-nitro-2H-indazole, weak intermolecular C-H…N and C-H…O hydrogen bonds are the primary forces that stabilize the crystal lattice.[1] The presence of the nitro group provides hydrogen bond acceptors, which are absent in the 2-(4-Methylphenyl)-2H-indazole structure. The packing in the latter is likely dominated by weaker van der Waals forces and potentially π - π stacking interactions between the aromatic rings, although this is not explicitly detailed in the available report.

Tabulated Crystallographic Data

The following table provides a direct comparison of the key crystallographic parameters for the two derivatives, showcasing the differences in their crystal systems and unit cell dimensions.

Parameter	2-(4-Methylphenyl)-2H-indazole[3]	2-Methyl-6-nitro-2H-indazole[1][2]
Chemical Formula	$C_{14}H_{12}N_2$	$C_8H_7N_3O_2$
Formula Weight	208.26	177.17
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	12.539(4)	3.793(3)
b (Å)	6.029(2)	12.200(8)
c (Å)	14.401(5)	16.675(11)
β (°)	93.636(5)	95.722(9)
Volume (Å ³)	1086.4(6)	767.7(9)
Z	4	4
Temperature (K)	298	113
Radiation	Mo K α (λ = 0.71073 Å)	Mo K α (λ = 0.71073 Å)
R-factor	0.049	0.035

Experimental Workflow: From Synthesis to Structure

Obtaining high-quality crystallographic data is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure.

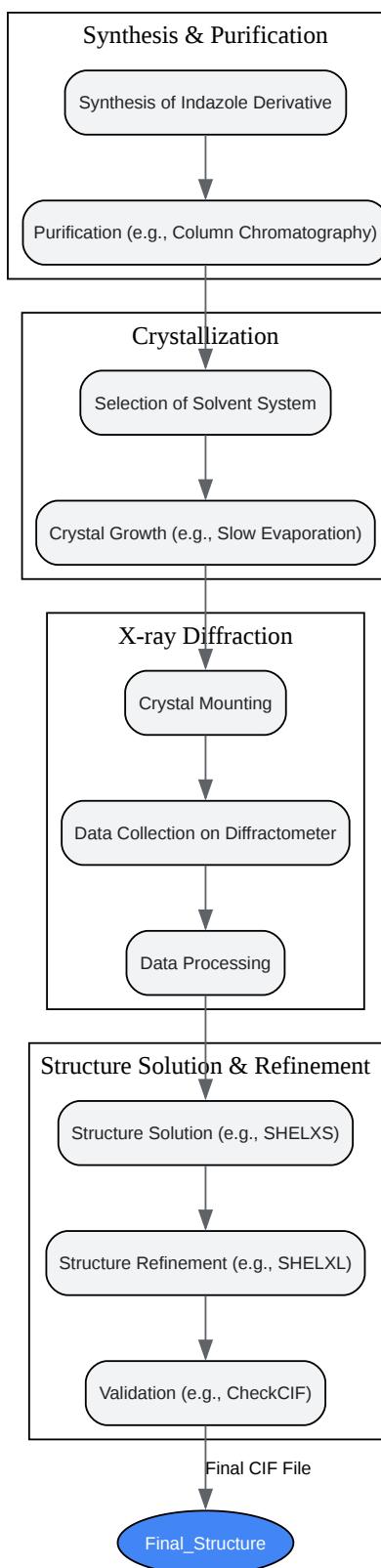
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Figure 2: Generalized workflow for X-ray crystallographic analysis.

Step 1: Synthesis of 2-Methyl-2H-indazole Derivatives

The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A common approach involves the reductive cyclization of ortho-nitrobenzylamines or related precursors.[\[3\]](#)

Protocol for the Synthesis of 2-(4-Methylphenyl)-2H-indazole:[\[3\]](#)

- Precursor Synthesis: Synthesize 4-methyl-N-(2-nitrobenzyl)aniline.
- Reductive Cyclization: Dissolve 4-methyl-N-(2-nitrobenzyl)aniline (3 mmol) in ethanol (20 ml).
- Add tin(II) chloride dihydrate (6 mmol) to the solution.
- Heat the reaction mixture at 313 K.
- Monitor the reaction until completion (e.g., by TLC).
- Upon completion, perform a standard work-up to isolate the crude product.
- Purify the product by column chromatography or recrystallization to obtain pure 2-(4-Methylphenyl)-2H-indazole.

Step 2: Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step.

Protocol for Crystallization by Slow Evaporation:

- Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane) to form a nearly saturated solution.[\[2\]](#)[\[3\]](#)
- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial.
- Cover the vial with a cap containing small perforations or with parafilm pierced with a needle.
This allows for slow evaporation of the solvent.

- Place the vial in a vibration-free environment at a constant temperature.
- Monitor the vial over several days to weeks for the formation of single crystals.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol for Data Collection and Structure Refinement:

- Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a goniometer head.
- Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer (e.g., a Bruker SMART CCD area-detector). The crystal is cooled (e.g., to 113 K) to minimize thermal vibrations.^[1] X-rays (commonly Mo K α radiation) are diffracted by the crystal, and the diffraction pattern is recorded.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the reflection intensities. An absorption correction is typically applied.^[3]
- Structure Solution: The processed data are used to solve the crystal structure using direct methods or Patterson methods, often with software like SHELXS. This provides an initial model of the atomic positions.
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process optimizes the atomic positions, displacement parameters, and other structural parameters to achieve the best fit with the observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^[1]
- Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final data are deposited in a crystallographic database (e.g., the Cambridge Structural Database) and reported in a Crystallographic Information File (CIF).

Conclusion

This guide demonstrates the power of comparative X-ray crystallographic analysis in understanding the subtle yet significant structural effects of substituent modifications on the 2-methyl-2H-indazole scaffold. The orientation of the 2-substituent and the nature of the functional groups on the indazole ring dictate not only the molecular conformation but also the supramolecular assembly in the solid state. The detailed experimental protocols provided herein offer a roadmap for researchers aiming to elucidate the structures of novel indazole derivatives, thereby facilitating the data-driven design of new and more effective therapeutic agents.

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